molecular formula C11H13N3S B1270339 5-benzyl-4-ethyl-4H-1,2,4-triazole-3-thiol CAS No. 31405-22-8

5-benzyl-4-ethyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B1270339
CAS No.: 31405-22-8
M. Wt: 219.31 g/mol
InChI Key: GMKFDKUHIRAVBS-UHFFFAOYSA-N
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Description

5-benzyl-4-ethyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of 1,2,4-triazoles This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-benzyl-4-ethyl-4H-1,2,4-triazole-3-thiol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 4-ethyl-4H-1,2,4-triazole-3-thiol with benzyl chloride in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-benzyl-4-ethyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding thiol or other reduced derivatives.

    Substitution: The benzyl and ethyl groups can undergo substitution reactions with suitable electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under appropriate conditions.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Thiol derivatives.

    Substitution: Various substituted triazole derivatives depending on the reagents used.

Scientific Research Applications

5-benzyl-4-ethyl-4H-1,2,4-triazole-3-thiol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 5-benzyl-4-ethyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, influencing various biochemical pathways. The thiol group can form disulfide bonds, affecting protein function and cellular processes. The benzyl and ethyl groups contribute to the compound’s lipophilicity, enhancing its ability to interact with biological membranes and targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-4H-1,2,4-triazole-3-thiol
  • 5-phenyl-4-ethyl-4H-1,2,4-triazole-3-thiol
  • 5-benzyl-4-methyl-4H-1,2,4-triazole-3-thiol

Uniqueness

5-benzyl-4-ethyl-4H-1,2,4-triazole-3-thiol is unique due to the specific combination of benzyl and ethyl groups attached to the triazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. The presence of the thiol group also adds to its versatility in chemical reactions and potential biological activities.

Properties

IUPAC Name

3-benzyl-4-ethyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3S/c1-2-14-10(12-13-11(14)15)8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMKFDKUHIRAVBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NNC1=S)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60353069
Record name 5-benzyl-4-ethyl-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60353069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

17.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24779197
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

31405-22-8
Record name 5-benzyl-4-ethyl-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60353069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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